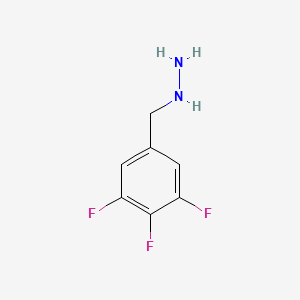
(3,4,5-Trifluorobenzyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4,5-Trifluorobenzyl)hydrazine is an organic compound with the molecular formula C7H7F3N2 It is characterized by the presence of three fluorine atoms attached to a benzyl ring, which is further connected to a hydrazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trifluorobenzyl)hydrazine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_4\text{F}_3\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_7\text{F}_3\text{N}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (3,4,5-Trifluorobenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,4,5-Trifluorobenzyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3,4,5-Trifluorobenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Vergleich Mit ähnlichen Verbindungen
- (3,4,5-Trifluorobenzyl)amine
- (3,4,5-Trifluorobenzyl)alcohol
- (3,4,5-Trifluorobenzyl)chloride
Comparison: (3,4,5-Trifluorobenzyl)hydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and biological activity compared to its analogs. For example, (3,4,5-Trifluorobenzyl)amine lacks the hydrazine group, resulting in different chemical behavior and applications. Similarly, (3,4,5-Trifluorobenzyl)alcohol and (3,4,5-Trifluorobenzyl)chloride have different functional groups, leading to variations in their reactivity and uses.
Eigenschaften
Molekularformel |
C7H7F3N2 |
|---|---|
Molekulargewicht |
176.14 g/mol |
IUPAC-Name |
(3,4,5-trifluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7F3N2/c8-5-1-4(3-12-11)2-6(9)7(5)10/h1-2,12H,3,11H2 |
InChI-Schlüssel |
UEILFFYJCJOLDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)F)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)

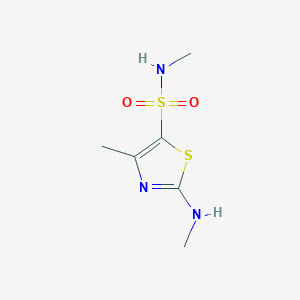

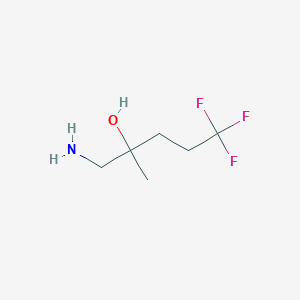
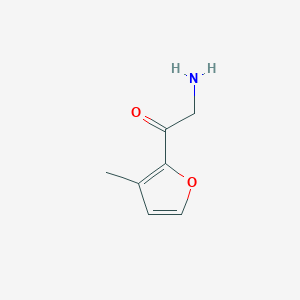

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
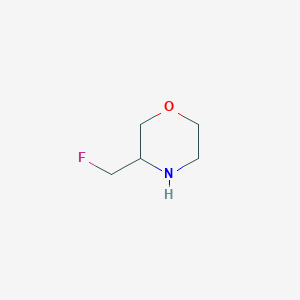
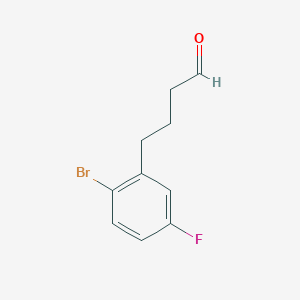
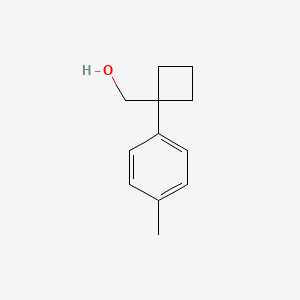
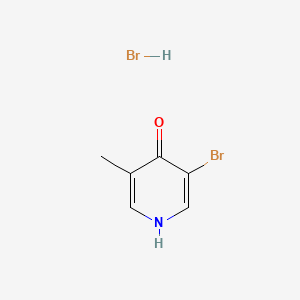
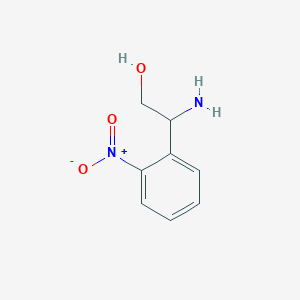
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
